molecular formula C9H6ClNO B8619218 4-Cyano-2-methylbenzoyl chloride

4-Cyano-2-methylbenzoyl chloride

Cat. No.: B8619218
M. Wt: 179.60 g/mol
InChI Key: OAHQLQVIVUGQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-methylbenzoyl chloride (C₁₀H₆ClNO) is a substituted benzoyl chloride characterized by a cyano group (-CN) at the 4-position and a methyl group (-CH₃) at the 2-position of the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds. Its electron-withdrawing cyano group enhances electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles. The methyl group contributes steric and electronic effects, modulating reactivity and solubility compared to unsubstituted benzoyl chlorides.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

4-cyano-2-methylbenzoyl chloride

InChI

InChI=1S/C9H6ClNO/c1-6-4-7(5-11)2-3-8(6)9(10)12/h2-4H,1H3

InChI Key

OAHQLQVIVUGQOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The cyano group in this compound increases electrophilicity compared to methyl-substituted analogs (e.g., 4-methylbenzoyl chloride), facilitating faster nucleophilic acyl substitution . Fluorine in 4-cyano-2-fluorobenzoyl chloride further amplifies reactivity due to its strong electron-withdrawing nature, but introduces challenges in handling due to higher toxicity .

Physical Properties: The methyl group at the 2-position in this compound likely reduces solubility in polar solvents compared to unsubstituted benzoyl chlorides, as observed in 2-methylbenzoyl chloride . Boiling Points: Methyl-substituted benzoyl chlorides (e.g., 4-methyl and 2-methyl derivatives) exhibit similar boiling points (~213°C), while cyano/fluoro analogs may deviate due to polarity differences .

Applications: this compound is prominently used in pharmaceutical synthesis, as evidenced by its role in preparing fungicidal and herbicidal benzamide derivatives . In contrast, 4-methylbenzoyl chloride finds broader use in agrochemicals and polymer chemistry due to its lower cost and moderate reactivity .

Research Findings and Industrial Relevance

Challenges and Limitations:

  • Stability: Like most benzoyl chlorides, this compound is moisture-sensitive, requiring anhydrous storage conditions.
  • Synthetic Accessibility: The introduction of both cyano and methyl groups necessitates multi-step synthesis, increasing production costs compared to simpler derivatives .

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